
1-(4-iodothiophen-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodothiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of heterocyclic amines It features a thiophene ring substituted with an iodine atom at the 4-position and an amine group at the 3-position, forming a hydrochloride salt
準備方法
The synthesis of 1-(4-iodothiophen-3-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.
Amination: The iodinated thiophene undergoes a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under basic conditions to form the amine derivative.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
1-(4-Iodothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) in combination with TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling).
Common reagents and conditions used in these reactions include:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.
Major products formed from these reactions include imines, nitriles, amides, secondary/tertiary amines, and various substituted thiophene derivatives.
科学的研究の応用
1-(4-Iodothiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 1-(4-iodothiophen-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
1-(4-Iodothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Iodothiophen-3-yl)methanamine hydrochloride: Similar structure but with iodine at the 2-position, which may result in different reactivity and biological activity.
Thiophen-3-ylmethanamine hydrochloride: Lacks the iodine substituent, leading to different chemical properties and applications.
Methyltetrazine-amine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4-iodothiophen-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INS.ClH/c6-5-3-8-2-4(5)1-7;/h2-3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDCKCUIGHYUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClINS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
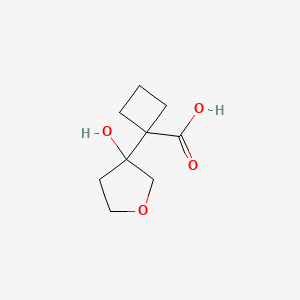
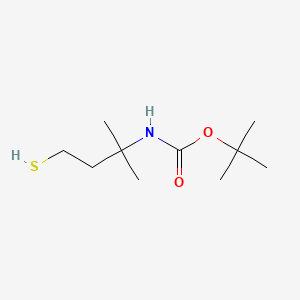
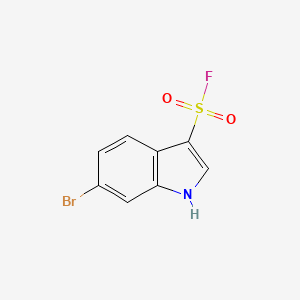

![tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate](/img/structure/B6606654.png)
![3-benzyl-6-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606664.png)
![3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B6606686.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopentanesulfonamide](/img/structure/B6606689.png)
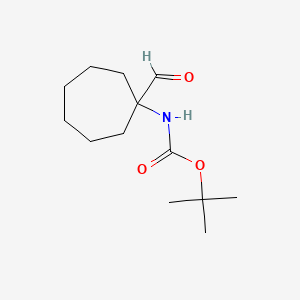
![rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6606701.png)
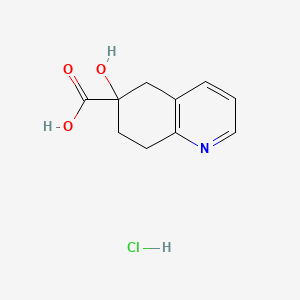
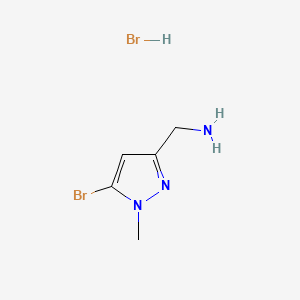
![2-{[(1S,2S)-2-aminocyclohexyl]oxy}acetic acid hydrochloride](/img/structure/B6606732.png)
![ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride](/img/structure/B6606740.png)
